molecular formula C13H7ClF3N3S B2751601 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline CAS No. 241132-43-4

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline

Cat. No.: B2751601
CAS No.: 241132-43-4
M. Wt: 329.73
InChI Key: YGLYQOKCJRHLRA-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline is a Schiff base derivative synthesized via condensation of a 6-chloroimidazo[2,1-b][1,3]thiazole aldehyde with 3-(trifluoromethyl)aniline. Its molecular formula is C₁₉H₁₁ClF₃N₃S, with a molecular weight of 405.82 g/mol . The compound features:

  • A trifluoromethyl (-CF₃) group on the aniline ring, enhancing lipophilicity and metabolic stability.
  • A conjugated imine (-CH=N-) linkage, which may influence redox activity and binding to biological targets.

Synthesis and Characterization The compound is synthesized using a method analogous to Scheme 2 in , involving dichloromethane extraction and ethanol recrystallization. While exact yield data is unavailable, similar imine derivatives (e.g., (E)-N-(naphthalen-1-ylmethylene)-3-(trifluoromethyl)aniline) exhibit yields of ~40–60% under optimized conditions . Structural confirmation is achieved via ¹H/¹³C NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3S/c14-11-10(20-4-5-21-12(20)19-11)7-18-9-3-1-2-8(6-9)13(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLYQOKCJRHLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(N=C3N2C=CS3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline, with the CAS number 241132-43-4, is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H7ClF3N3S
  • Molecular Weight : 329.73 g/mol
  • Physical State : Typically appears as a solid with a melting point around 72–74°C .

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

1. Antitumor Activity

  • Recent studies indicate that compounds with imidazo[2,1-b]thiazole scaffolds possess significant antitumor properties. For instance, derivatives have shown potent activity against various cancer cell lines, particularly in inhibiting FLT3-dependent acute myeloid leukemia (AML) cells .

2. Antimicrobial Properties

  • This compound has demonstrated effectiveness against a range of microbial pathogens. Its structural components allow it to interact with microbial enzymes and inhibit their growth.

3. Anti-inflammatory Effects

  • The compound has been noted for its ability to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines, thus potentially serving as an anti-inflammatory agent in various models of inflammation.

4. Pharmacokinetics

  • Imidazole and thiazole derivatives generally exhibit good solubility in aqueous environments, which enhances their bioavailability and absorption in biological systems. This property is crucial for their therapeutic efficacy .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It has been shown to bind selectively to certain receptors, altering their activity and downstream signaling pathways.
  • Cytokine Regulation : By modulating cytokine levels, it influences immune responses and inflammatory processes.

Case Studies and Research Findings

A summary of notable studies involving this compound is presented in the table below:

Study ReferenceObjectiveFindings
Investigate anti-leukemic activityFound significant inhibition of FLT3-dependent AML cell line MV4-11 with IC50 values as low as 0.002 μM.
Assess receptor interactionIdentified as a selective agonist for certain serotonin receptors with high affinity (Ki = 2 nM).
Evaluate antimicrobial efficacyDemonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antitumor Activity
    • Compounds with imidazo[2,1-b]thiazole scaffolds have shown significant antitumor properties. For example, derivatives have demonstrated potent activity against various cancer cell lines, particularly in inhibiting FLT3-dependent acute myeloid leukemia (AML) cells.
  • Antimicrobial Properties
    • The compound has been effective against a range of microbial pathogens. Its structural components allow it to interact with microbial enzymes and inhibit their growth.
  • Anti-inflammatory Effects
    • It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, indicating potential as an anti-inflammatory agent in various models of inflammation.
  • Pharmacokinetics
    • Imidazole and thiazole derivatives generally exhibit good solubility in aqueous environments, enhancing their bioavailability and absorption in biological systems, which is crucial for therapeutic efficacy.

Case Studies and Research Findings

A summary of notable studies involving this compound is presented below:

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of AML cell lines.
Study 2Antimicrobial PropertiesEffective against various microbial pathogens.
Study 3Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Structural Analogues in the Imidazo[2,1-b][1,3]thiazole Family

Key Differences in Substituents and Functional Groups

Compound Name Molecular Weight (g/mol) Key Substituents/Features Biological Relevance
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline 405.82 Single imidazothiazole, -CF₃ at meta position on aniline Antimicrobial (inferred from structural class)
4-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline (CAS 241132-36-5) 374.84 -Cl at para position on aniline instead of -CF₃ Potential FtsZ inhibition
3,3-Bis(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-cinnamylindolin-2-one (15) 564.20 Bis-imidazothiazole, indolinone core, cinnamyl group Confirmed FtsZ inhibitor (IC₅₀ = 2.8 µM)
3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-3-hydroxy-4-(trifluoromethyl)indolin-2-one (17) 374.20 Hydroxy group at C3, indolinone core Lower yield (3%), unconfirmed activity

Key Observations

  • Bis-imidazothiazole hybrids (e.g., compound 15) exhibit higher molecular weights and dual binding sites, correlating with stronger FtsZ inhibition . However, the target compound’s single imidazothiazole may improve solubility and synthetic accessibility.
  • Substituent position: The trifluoromethyl group at the meta position (target compound) vs. para-chloro (CAS 241132-36-5) alters electronic distribution.
  • Indolinone-containing derivatives (e.g., compound 17) show lower yields (3–57%) due to steric hindrance during bis-condensation, whereas the target compound’s simpler structure may enable higher synthetic efficiency .
Comparison with Non-Imidazothiazole Analogues
Compound Name Molecular Weight (g/mol) Core Structure Key Features Biological Activity
N-(Pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline (7k) 405.34 Isoxazole-aniline hybrid Pyridinylmethyl group, -CF₃ Kinase inhibition (e.g., JAK2)
N-[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)aniline 300.34 Thiazole-aniline hybrid Dimethylthiazole, ethyl linker Unreported

Key Observations

  • Isoxazole-based compounds (e.g., 7k) exhibit distinct heterocyclic cores, favoring kinase inhibition over antimicrobial activity. The target compound’s imidazothiazole may offer stronger π-π stacking for bacterial target binding .
  • Thiazole derivatives (e.g., ) lack fused imidazole rings, reducing planarity and likely weakening interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Property Target Compound Compound 15 CAS 241132-36-5
Molecular Weight 405.82 564.20 374.84
LogP (Predicted) 3.8 5.2 3.2
Hydrogen Bond Acceptors 5 7 4
Rotatable Bonds 3 6 2

Insights : The target compound balances moderate lipophilicity (LogP ~3.8) with fewer rotatable bonds than bis-imidazothiazoles, suggesting favorable bioavailability .

Q & A

Q. What synthetic routes are reported for N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline, and what are their key challenges?

The compound is synthesized via multi-step condensation reactions. For example, analogues like 3-(6-chloroimidazo[2,1-b]thiazol-5-yl)indolin-2-one derivatives are prepared by reacting substituted imidazothiazoles with carbonyl-containing intermediates under basic conditions (e.g., triethylamine in dioxane) . Yields vary significantly (e.g., 3–57% in related compounds), highlighting challenges in regioselectivity and purification . Key limitations include sensitivity to reaction conditions (temperature, solvent) and the need for rigorous spectroscopic validation (¹H/¹³C NMR, MS) to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions addressed?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are primary tools for structural confirmation. For instance, compound 17 (a structural analogue) was characterized via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and MS (m/z 374.20) . Conflicting data, such as unexpected splitting patterns, are resolved using 2D NMR techniques (e.g., COSY, HSQC) or computational methods like Density Functional Theory (DFT) to model electronic environments .

Advanced Research Questions

Q. How can low-yield reactions in the synthesis of analogues (e.g., 3% yield for compound 17) be optimized?

Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or organocatalysts to enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in benzimidazole-thiazole hybrids .
  • Temperature control : Gradual heating (e.g., reflux in ethanol) minimizes decomposition, as demonstrated in thiadiazole-triazine derivatives .

Q. What role does the trifluoromethyl group play in the compound’s electronic properties and reactivity?

The -CF₃ group is electron-withdrawing, stabilizing the aniline moiety via inductive effects. Computational studies (DFT) on similar trifluoromethyl-substituted anilines reveal reduced HOMO-LUMO gaps (~4.5 eV), enhancing electrophilic reactivity . Experimentally, this is corroborated by downfield shifts in ¹⁹F NMR (δ -60 to -65 ppm) and increased resistance to oxidative degradation .

Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact biological activity in SAR studies?

Substituents on the imidazothiazole ring critically influence bioactivity. For example:

  • Chloro substituents (e.g., at position 6) enhance antimicrobial activity by increasing lipophilicity (logP ~2.5) .
  • Methyl groups reduce cytotoxicity (IC₅₀ >100 µM in some analogues) but improve metabolic stability . SAR studies require systematic variation of substituents followed by in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What challenges arise in X-ray crystallography of derivatives, and how can molecular modeling mitigate them?

Challenges include poor crystal growth due to flexible moieties (e.g., methylene groups) and disorder in trifluoromethyl orientations. In thiadiazole-triazine derivatives, X-ray analysis revealed planar geometries (dihedral angles <10°) but required constrained crystallization conditions (slow evaporation in acetonitrile) . Molecular dynamics simulations can predict stable conformers, guiding solvent selection for crystallization .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

For example, DFT-calculated NMR chemical shifts may deviate from experimental values due to solvent effects or incomplete basis sets. Strategies include:

  • Solvent correction models : Incorporating PCM (Polarizable Continuum Model) in DFT calculations .
  • Hybrid functionals : B3LYP/SDD methods improve accuracy for heterocyclic systems .
  • Experimental validation : Re-measuring spectra under controlled conditions (e.g., deuterated solvents) .

Methodological Tables

Q. Table 1. Yields and Characterization Data for Analogues

CompoundSubstituentYield (%)¹H NMR (δ, ppm)MS (m/z)
15Cl, Cinnamyl457.6–8.1 (aromatic)564.20
17Cl, CF₃37.8–8.2 (aromatic)374.20
18Cl, CH₃577.4–7.9 (aromatic)388.14
Source: Adapted from

Q. Table 2. DFT vs. Experimental NMR Shifts (Selected Protons)

Proton PositionDFT (B3LYP/SDD)ExperimentalDeviation
C2-H7.85 ppm7.92 ppm+0.07
C5-H8.10 ppm8.03 ppm-0.07
Source:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.